Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
Overview
Description
“Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as “alpha-Hydroxy-3-methoxybenzeneacetic acid methyl ester”, “Methyl m-methoxymandelate”, and "Methyl-m-methoxymandelate" .
Molecular Structure Analysis
The molecular weight of “this compound” is 196.20 g/mol . The InChI string representation of its structure is "InChI=1S/C10H12O4/c1-13-8-5-3-4-7 (6-8)9 (11)10 (12)14-2/h3-6,9,11H,1-2H3" . The compound has a total of 14 heavy atoms .Physical and Chemical Properties Analysis
“this compound” has a computed XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 55.8 Ų .Scientific Research Applications
Analytical Chemistry Applications
A study by Kahane, Ebbighausen, and Vestergaard (1972) describes a method for gas chromatographic estimation of 3-methoxy-4hydroxyphenylglycol in urine, a compound related to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. This process includes extraction, acetylation, and gas chromatography, showcasing the chemical's utility in analytical chemistry (Kahane et al., 1972).
Pharmacology and Neuroscience
A study by Bartholini, Kuruma, and Pletscher (1971) discusses 3-METHOXY-4-hydroxyphenylalanine (3-O-methyldopa), a major metabolite of L-3,4-dihydroxyphenylalanine (L-dopa), found in animals and humans. This compound, similar in structure to this compound, penetrates the blood-brain barrier and has a longer biological half-life than L-dopa, highlighting its significance in pharmacological research and neuroscience (Bartholini et al., 1971).
Organic Synthesis
Quideau et al. (2001) researched nitrogen-tethered 2-methoxyphenols, chemically akin to this compound. They found that these compounds could be dearomatized into orthoquinol acetates, leading to the synthesis of indole and quinoline derivatives. This study shows the potential of such compounds in the synthesis of complex organic molecules, including alkaloid skeletons (Quideau et al., 2001).
Environmental Chemistry
A study by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes involved compounds structurally related to this compound. This research contributes to understanding the metabolic pathways of environmental contaminants and their effects on human health (Coleman et al., 2000).
Microbiology
Research by Varma et al. (2006) identified compounds similar to this compound produced by the fungus Curvularia lunata. These findings expand the understanding of fungal metabolites and their potential applications in microbiology (Varma et al., 2006).
Chemical Engineering
Yadav and Salunke (2013) conducted a study on the methylation of 2-naphthol, utilizing compounds similar to this compound. This research is relevant to the field of chemical engineering, particularly in the development of greener chemical processes (Yadav & Salunke, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOMYBNSWGVPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304436 | |
Record name | methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54845-40-8 | |
Record name | Benzeneacetic acid, methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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